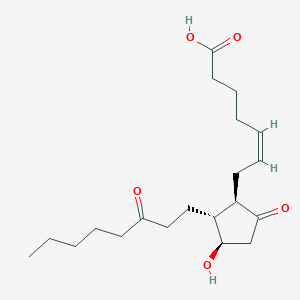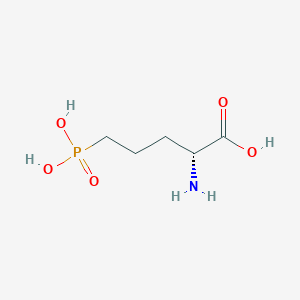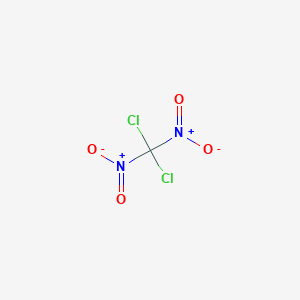
2,6-Dichloropyridine-4-methanol
Overview
Description
2,6-Dichloropyridine-4-methanol, also known as 4-methoxy-2,6-dichloropyridine, is a synthetic compound used in a variety of scientific and industrial applications. It is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other organic compounds. It has also been used in the development of new materials, such as polymers and nanomaterials. In addition, it has been studied for its potential applications in biochemistry and physiology.
Scientific Research Applications
Study of Polyhalogeno-aromatic Compounds : 2,6-Dichloropyridine-4-methanol is used in studying polyhalogeno-aromatic compounds (Iddon, Suschitzky, & Thompson, 1974).
Synthesis of 5-methoxy or 5,5-dimethoxy-4-methyl-3-pyrrolin-2-ones : It is employed in the reaction of chlorinated 4-methyl-2-pyrrolidinones to produce these compounds (Bellesia et al., 2001).
Synthesis and Study of Ruthenium Trinitrogen Complexes : 2,6-bis(pyrrolidin-2-yl)pyridine, a related compound, is used in the synthesis, structure, and study of chirality of ruthenium trinitrogen complexes (Cabort et al., 2002).
Role in Metal Complexes : It acts as a didentate monoanionic N,O-donor in certain metal complexes (Gerber et al., 1997).
Organocatalysis in Synthesis : 2,6-pyridinedicarboxylic acid is an effective organocatalyst for synthesizing functionalized dihydro-2-oxypyrroles and tetrahydropyridines (Khan et al., 2016).
Ligand Exchange in Chemistry : 2,6-bis(diphenylphosphino)pyridine is utilized for ligand exchange or reduction at dimetal units of molybdenum and rhenium (Cotton et al., 1998).
Homogeneous Electrocatalysis : Pyridinium derivatives are effective in the aqueous reduction of carbon dioxide to products like formic acid, formaldehyde, and methanol (Seshadri, Lin, & Bocarsly, 1994; Cole et al., 2010).
Catalysis in the Heck Reaction : 2,6-bis((phenylseleno)methyl)pyridine is a pincer ligand with high catalytic activity for the Heck reaction (Das, Rao, & Singh, 2009).
Interaction with Metal Ions : The ionophore S,S-dipropyl pyridine-2,6-dicarbothioate shows high Ag+ selectivity and can interact with other metal ions like Hg2+ and Pb2+ (Cattrall, Gregorio, Webster, Bond, & Oldham, 1997).
Biocatalysis : It's used in biocatalytic synthesis of certain compounds using Escherichia coli as a catalyst (Chen et al., 2021).
Synthesis and Characterization in Organic Chemistry : Various compounds are synthesized and characterized using this compound, including studies on molecular polarizability and electrochemical oxidation (Yin et al., 2010; Sung et al., 2009; Tian-yu, 2010; Yadav et al., 2006).
Safety and Hazards
The safety data sheet for 2,6-Dichloropyridine-4-methanol indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .
Future Directions
Mechanism of Action
Target of Action
It’s known that this compound is used in organic synthesis , which suggests that its targets could be various depending on the specific reactions it’s involved in.
Mode of Action
It’s known to be used in organic synthesis , implying that it likely interacts with other compounds to facilitate chemical reactions.
Biochemical Pathways
As a compound used in organic synthesis , it’s likely involved in various biochemical pathways depending on the specific reactions it’s used in.
Pharmacokinetics
It’s known to have high gi absorption and is bbb permeant . . These properties could impact its bioavailability.
Result of Action
As a compound used in organic synthesis , its effects would likely depend on the specific reactions it’s involved in.
Action Environment
As a compound used in organic synthesis , factors such as temperature, pH, and the presence of other compounds could potentially influence its action.
properties
IUPAC Name |
(2,6-dichloropyridin-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO/c7-5-1-4(3-10)2-6(8)9-5/h1-2,10H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDGJTFCKLFLWFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1Cl)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10383457 | |
| Record name | 2,6-Dichloropyridine-4-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10383457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
101990-69-6 | |
| Record name | 2,6-Dichloro-4-pyridinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101990-69-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dichloropyridine-4-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10383457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2,6-dichloropyridin-4-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














